molecular formula C18H27N3O4S B2445781 N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251690-26-2

N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2445781
CAS No.: 1251690-26-2
M. Wt: 381.49
InChI Key: QRPUBTJLXOTAHC-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a dihydropyridine moiety

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-19(15-7-3-2-4-8-15)18(23)14-20-13-16(9-10-17(20)22)26(24,25)21-11-5-6-12-21/h9-10,13,15H,2-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPUBTJLXOTAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, followed by sulfonylation and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and dihydropyridine moieties distinguishes it from simpler analogs and enhances its potential for diverse applications .

Biological Activity

N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Cyclohexyl group : Known for its lipophilicity, enhancing membrane permeability.
  • Pyrrolidine sulfonyl moiety : Associated with various biological activities, including antibacterial and enzyme inhibition.
  • Dihydropyridine core : Often linked to cardiovascular and neuroprotective effects.

Table 1: Structural Components

ComponentDescription
CyclohexylLipophilic, enhances bioavailability
Pyrrolidine sulfonylAssociated with antibacterial activity
DihydropyridineLinked to cardiovascular effects

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains. The sulfonyl group is particularly noted for enhancing antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of pyrrolidine derivatives against Salmonella typhi and Bacillus subtilis. Compounds with sulfonyl groups showed moderate to strong activity, suggesting a similar profile for this compound .
  • Enzyme Inhibition : In a comparative study on enzyme inhibitors, derivatives containing the pyrrolidine sulfonyl group were found to be effective against urease, with IC50 values indicating strong inhibitory potential .
  • Cytotoxicity Against Cancer Cells : Research on related compounds revealed significant cytotoxic effects in MCF-7 breast cancer cells, particularly when combined with doxorubicin. This synergistic effect highlights the potential for developing combination therapies involving this compound .

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